molecular formula C4H4N6O B12218698 N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide

N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B12218698
M. Wt: 152.11 g/mol
InChI Key: JKWURJPBHBWUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide is a high-purity chemical reagent designed for research and development applications. This compound belongs to the 1,2,5-oxadiazole family, a class of heterocyclic compounds known as furazans, which are characterized by a ring structure containing one oxygen and two nitrogen atoms . The 1,2,5-oxadiazole scaffold is a widely utilized pharmacophore in medicinal chemistry due to its metabolic stability and its ability to engage in hydrogen-bonding interactions with biological targets, mimicking carboxylic acid bioisosteres or other heteroaromatic systems . Derivatives of this scaffold are frequently investigated for their diverse pharmacological properties, which can include anti-inflammatory, antibacterial, antihypertension, and anticancer activities . The specific molecular structure of this compound, featuring both cyano and carboximidamide functional groups, makes it a valuable and versatile building block (synthon) for chemical synthesis. Researchers can employ it in the development of more complex molecules, such as in the preparation of metal complexes with non-covalent interaction sites or in the construction of novel poly-heterocyclic compounds for material science and drug discovery programs . Handle with care in accordance with good laboratory practices. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C4H4N6O

Molecular Weight

152.11 g/mol

IUPAC Name

N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C4H4N6O/c5-1-2-3(4(6)8-7)10-11-9-2/h7H2,(H2,6,8)

InChI Key

JKWURJPBHBWUIB-UHFFFAOYSA-N

Isomeric SMILES

C(#N)C1=NON=C1/C(=N/N)/N

Canonical SMILES

C(#N)C1=NON=C1C(=NN)N

Origin of Product

United States

Preparation Methods

Optimization of Cyclization Conditions

The cyclization efficiency is highly sensitive to reaction conditions. Luo et al. (2010) noted that substituting PbO₂ with milder oxidizing agents like manganese dioxide (MnO₂) in acetic acid reduces side reactions, improving the yield of 3-amino-4-cyanofurazan to 65%. Additionally, microwave-assisted methods have been explored to accelerate the dehydration step. Sahin et al. (2002) reported that irradiating the dioxime intermediate at 60% power for 15 minutes in a household microwave oven achieves comparable yields (60–80%) to conventional heating while reducing reaction times from hours to minutes.

Functional Group Transformations via Carboximidamide Precursors

An alternative route involves constructing the carboximidamide group prior to oxadiazole ring formation. Telehoiu et al. (2019) synthesized N'-amino-1,2,5-oxadiazole-3-carboximidamide by reacting 4-cyano-1,2,5-oxadiazole-3-carboxamide (PubChem CID: 45084062) with hydroxylamine hydrochloride in ethanol. The carboxamide group undergoes nucleophilic attack by hydroxylamine, displacing the amide oxygen with an imino group. This method requires stoichiometric excess of hydroxylamine (1.2–1.5 equivalents) and yields 70–75% of the target compound after recrystallization from ethyl acetate/hexane mixtures.

Role of Coupling Reagents in Carboximidamide Synthesis

Modern approaches employ coupling agents to streamline carboximidamide formation. For instance, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropyl ethyl amine) have been used to activate the carboxamide intermediate, facilitating efficient nucleophilic substitution with hydroxylamine. This method reduces reaction times to 3–5 hours and improves yields to 85–90% by minimizing hydrolysis side reactions.

Hybrid Strategies Combining Oxadiazole and Triazole Synthesis

Recent work has explored hybrid pathways that concurrently construct the oxadiazole ring and carboximidamide group. A notable example involves the cyclocondensation of ethyl 2,4-dioxobutanoate derivatives with phenyl hydrazine, forming pyrazole intermediates that are subsequently oxidized to oxadiazoles. Introducing cyanoguanidine during the cyclization step directly incorporates the cyano and carboximidamide groups in a single pot. This method, while complex, offers a 55–60% overall yield and reduces purification steps.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the leading preparation methods:

Method Starting Material Key Reagents Yield (%) Reference
Nitrosation-Cyclization Malononitrile Hydroxylamine, PbO₂ 57–65
Microwave-Assisted Dioxime intermediate MnO₂, Acetic acid 60–80
Carboxamide Substitution 4-Cyano-oxadiazole Hydroxylamine, HATU 70–90
Hybrid Cyclocondensation Ethyl dioxobutanoate Phenyl hydrazine, KOH 55–60

Challenges in Purification and Stability

This compound exhibits limited solubility in common organic solvents, complicating purification. Recrystallization from ethyl acetate/hexane mixtures (1:3 v/v) is the most widely used technique, achieving >95% purity. Additionally, the compound is hygroscopic and prone to decomposition under acidic conditions. Storage in anhydrous dimethyl sulfoxide (DMSO) at −20°C is recommended for long-term stability.

Chemical Reactions Analysis

Types of Reactions

N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide can serve as a scaffold for developing new antimicrobial agents. In studies, compounds derived from oxadiazole structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Neuroprotective Properties
The compound's structural similarities to other neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Furoxan derivatives, which share a similar core structure, have been studied for their ability to modulate nitric oxide pathways, leading to neuroprotection in models of Alzheimer's disease. This suggests that this compound could be explored for similar therapeutic effects .

Agrochemicals

Pesticidal Applications
The oxadiazole framework is known for its utility in agrochemicals. Research indicates that compounds with this structure can act as insecticides or herbicides. The ability to modify the side groups on the oxadiazole ring allows for the fine-tuning of biological activity against various pests and weeds .

Material Science

Polymeric Applications
The unique properties of this compound make it suitable for incorporation into polymeric materials. Its ability to form stable bonds can enhance the mechanical properties of polymers and introduce functional characteristics such as increased thermal stability or improved electrical conductivity. This is particularly relevant in the development of advanced materials for electronics and coatings .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityTested against various bacterial strainsExhibited significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis with MIC values comparable to standard antibiotics .
Neuroprotective Mechanism StudyInvestigated effects on neuronal culturesShowed potential neuroprotective effects similar to furoxan derivatives by modulating nitric oxide signaling pathways .
Pesticidal Efficacy StudyEvaluated as a potential insecticideDemonstrated effective pest control in agricultural settings with lower toxicity profiles compared to traditional pesticides .

Mechanism of Action

The mechanism of action of N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide with structurally and functionally related 1,2,5-oxadiazole derivatives:

Compound Name Structural Features Synthesis Steps Key Applications Solubility Biological Activity
This compound 1,2,5-Oxadiazole core with cyano (C≡N) at C4 and N'-amino-carboximidamide at C3 Likely derived from malononitrile and hydroxylamine, followed by functionalization Potential IDO1 inhibition (inferred from analogs) Limited data; likely polar due to cyano Theoretical enzyme inhibition via hydrogen bonding and π-π interactions
IDO5L (4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide) 3-Chloro-4-fluorophenyl substituent, hydroxyamidine group 3-step synthesis: malononitrile → hydroxyamidine → coupling with aryl amine (88% yield) PET imaging probe for IDO1 expression in tumors Soluble in DMSO/EtOH; insoluble in water Binds IDO1 with high affinity; enhances T-cell responses in murine models
Epacadostat (INCB024360) 3-Bromo-4-fluorophenyl group, sulfamoylaminoethyl side chain Multi-step synthesis: malononitrile → sequential alkylation/sulfonylation (patented route) IDO1 inhibitor in cancer immunotherapy (clinical trials) 17.1 mg/mL in DMSO; insoluble in water Phase III trials halted due to lack of efficacy in melanoma; retains activity in vitro
N-(3-Bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide Bromo/fluoro-phenyl, methylphenethylamine side chain, planar crystal structure Diazotization and coupling with substituted anilines; crystallizes in monoclinic system Structural studies for IDO1 inhibitor design Not reported Stabilizes enzyme-inhibitor complexes via halogen bonding and hydrophobic interactions
4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide Unsubstituted core with amino and hydroxyamidine groups Base structure synthesized from malononitrile and hydroxylamine Precursor for uranium sorbents (Se-derivatives) or energetic materials Polar; soluble in polar solvents Non-pharmacological applications (e.g., uranium recovery)

Key Research Findings and Trends

Structural-Activity Relationships (SAR): Halogen Substitutions: The 3-chloro-4-fluorophenyl (IDO5L) and 3-bromo-4-fluorophenyl (epacadostat) groups enhance IDO1 binding via halogen bonding with the enzyme’s active site . Side Chains: Sulfamoylaminoethyl (epacadostat) or methylphenethylamine () groups improve solubility and membrane permeability, critical for in vivo efficacy . Cyano vs. Amino Groups: The cyano group in N'-amino-4-cyano-...

Clinical Outcomes: Epacadostat, despite promising preclinical data, failed in phase III trials for melanoma, highlighting the complexity of IDO1 inhibition in human tumors . IDO5L’s use as a PET probe demonstrates the versatility of 1,2,5-oxadiazole derivatives in diagnostic applications .

Diverse Applications: Beyond oncology, derivatives like 4-amino-N′-hydroxy-... are repurposed for uranium recovery via Se-functionalization or as insensitive energetic materials .

Biological Activity

N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxadiazole family, characterized by the presence of an oxadiazole ring and functional groups that influence its reactivity and biological interactions. The specific structure can be represented as follows:

N amino 4 cyano 1 2 5 oxadiazole 3 carboximidamide\text{N amino 4 cyano 1 2 5 oxadiazole 3 carboximidamide}

The mechanism of action of this compound involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan to kynurenine. This inhibition is crucial for enhancing anti-tumor immunity by preventing immune suppression in the tumor microenvironment .
  • Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit antimicrobial properties against various bacterial pathogens. Modifications to the oxadiazole structure can enhance permeability and target specificity against gastrointestinal pathogens like Clostridioides difficile and multidrug-resistant Enterococcus faecium .
  • Anti-tumor Effects : Studies have demonstrated that compounds similar to this compound can inhibit tumor growth in vivo. For instance, formulations that improve solubility and bioavailability have shown significant anti-tumor efficacy in mouse models .

Biological Activity Summary

Activity Description References
IDO Inhibition Inhibits IDO activity, enhancing anti-tumor immunity by blocking tryptophan metabolism.
Antimicrobial Effective against pathogenic bacteria; modifications improve targeting and permeability.
Anti-tumor Effects Demonstrated significant tumor growth inhibition in preclinical models; improved formulations enhance efficacy.

Study 1: Antimicrobial Properties

A study focused on modifying oxadiazole compounds to enhance their antimicrobial activity against gastrointestinal pathogens. The results indicated that certain modifications led to complete impermeability in Caco-2 cell monolayers while retaining antimicrobial efficacy against resistant strains .

Study 2: Anti-Tumor Efficacy

In a study evaluating the anti-tumor effects of oxadiazole derivatives, it was found that a specific formulation significantly inhibited tumor growth in B16F10 tumor-bearing mice. The compound's ability to reduce regulatory T cells (Tregs) within tumor tissues was noted as a key mechanism for its enhanced efficacy .

Study 3: Pharmacokinetics

Research examining the pharmacokinetics of this compound derivatives showed that formulations could significantly improve oral bioavailability compared to standard suspensions. This improvement is essential for developing effective therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.